(2R)-3-Amino-2-phenoxypropanoic acid hydrochloride
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Overview
Description
(2R)-3-Amino-2-phenoxypropanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a phenoxy group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable chiral precursor, such as ®-2-phenoxypropanoic acid.
Amination: The precursor undergoes amination using reagents like ammonia or amines under controlled conditions to introduce the amino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amination: Utilizing large reactors to carry out the amination process efficiently.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Hydrochloride Salt Formation: Converting the purified compound to its hydrochloride salt using hydrochloric acid in a controlled environment.
Chemical Reactions Analysis
Types of Reactions: (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The phenoxy group can be reduced under specific conditions to yield phenolic derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Oxo derivatives of the amino acid.
Reduction Products: Phenolic derivatives.
Substitution Products: Alkylated or acylated amino acids.
Scientific Research Applications
(2R)-3-Amino-2-phenoxypropanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
(2R)-3-Amino-2-phenylpropanoic acid hydrochloride: Similar structure but with a phenyl group instead of a phenoxy group.
(2R)-3-Amino-2-methoxypropanoic acid hydrochloride: Contains a methoxy group instead of a phenoxy group.
Uniqueness: (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C9H12ClNO3 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
(2R)-3-amino-2-phenoxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 |
InChI Key |
VZBNQIDGUHNFNG-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@H](CN)C(=O)O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC(CN)C(=O)O.Cl |
Origin of Product |
United States |
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